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Compound of Interest

Compound Name: 3-Amino-2-phenylpropanoic acid

Cat. No.: B1253674

For Immediate Release

This technical guide provides an in-depth overview of the spectral data and analytical
methodologies for the characterization of 3-Amino-2-phenylpropanoic acid. This document is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis, offering a comprehensive resource for the identification and characterization
of this compound.

Summary of Spectral Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for 3-Amino-2-
phenylpropanoic acid and its closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR Spectral Data for 3-Amino-2-phenylpropanoic acid
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Carbon Atom Chemical Shift (8) in ppm
Carbonyl (C=0) ~175

Aromatic C (quaternary) ~138

Aromatic CH ~129, ~128, ~127

Methine (CH) ~55

Methylene (CHz) ~40

Note: Approximate chemical shifts are based on typical values for similar structures and
publicly available data for related compounds.

Mass Spectrometry (MS)

The mass spectrum of the constitutional isomer Phenylalanine (2-Amino-3-phenylpropanoic
acid) provides insight into the expected fragmentation pattern.

lllustrative Mass Spectrometry Data for Phenylalanine

m/z Interpretation

165 Molecular lon [M]*

120 [M - COOH]*

91 [C7H7]* (Tropylium ion)
74 [CH(NH2)COOH]*

Source: NIST WebBook][1]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Amino-3-phenylpropionic acid, a constitutional isomer, provides
characteristic absorption bands.

Infrared (IR) Spectroscopy Data for 3-Amino-3-phenylpropionic acid
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Wavenumber (cm~?)

Functional Group

Vibrational Mode

3400-2800 O-H (Carboxylic Acid) Stretching
3100-3000 Aromatic C-H Stretching
~1700 C=0 (Carboxylic Acid) Stretching
~1600, ~1490, ~1450 Aromatic C=C Stretching
~1550 N-H Bending

Source: ChemicalBook[?2]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to determine the carbon-hydrogen framework of

3-Amino-2-phenylpropanoic acid.

Methodology:

Sample Preparation: A 10-20 mg sample of 3-Amino-2-phenylpropanoic acid is dissolved

in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for

analysis.

e 1H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters

include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR experiment is conducted. A larger

number of scans is typically required due to the low natural abundance of 13C.
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o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the
spectra are phased and baseline corrected. Chemical shifts are referenced to an internal
standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Amino-2-
phenylpropanoic acid.

Methodology:

o Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile/water).

« lonization: Electrospray ionization (ESI) is a common technique for amino acids. The sample
solution is introduced into the mass spectrometer's ion source.

o Mass Analysis: The instrument is operated in full scan mode to detect the molecular ion. For
fragmentation analysis, tandem mass spectrometry (MS/MS) is employed, where the
molecular ion is selected and subjected to collision-induced dissociation (CID).

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and the major fragment ions. The fragmentation pattern is then interpreted to deduce the
structure of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Amino-2-phenylpropanoic acid.
Methodology:

o Sample Preparation: For solid samples, a small amount of the compound is mixed with dry
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total
Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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» Data Acquisition: A background spectrum of the empty sample compartment (or KBr pellet) is
recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum. The characteristic absorption bands
are then assigned to specific functional groups.

Visualizations

The following diagrams illustrate the workflow for the characterization of 3-Amino-2-
phenylpropanoic acid and the relationship between the different spectroscopic techniques.

Experimental Workflow for Compound Characterization
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and
spectroscopic characterization of a chemical compound.

Relationship of Spectroscopic Data to Molecular Structure
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Caption: A diagram showing the relationship between different spectroscopic techniques and
the specific structural information they provide for a molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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phenylpropanoic-acid-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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